N-cyclohexyl-2-{[2-(furan-2-yl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]sulfanyl}acetamide
Overview
Description
N-cyclohexyl-2-{[2-(furan-2-yl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]sulfanyl}acetamide is a complex organic compound with a unique structure that combines various functional groups, including a furan ring, a phenylsulfonyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-{[2-(furan-2-yl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the oxazole ring through a cyclization reaction involving a suitable precursor. The furan ring and phenylsulfonyl group are then introduced through subsequent reactions, such as sulfonylation and furan ring formation. The final step involves the coupling of the cyclohexyl group to the acetamide moiety under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems. The choice of reagents, solvents, and reaction conditions is crucial to ensure the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-{[2-(furan-2-yl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring and sulfanyl group can be oxidized under specific conditions, leading to the formation of new functional groups.
Reduction: The phenylsulfonyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may lead to the formation of a lactone, while reduction of the phenylsulfonyl group may yield a phenyl-substituted compound.
Scientific Research Applications
N-cyclohexyl-2-{[2-(furan-2-yl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]sulfanyl}acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-{[2-(furan-2-yl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-2-[(furan-2-ylmethyl)amino]acetamide: Shares a similar structure but lacks the phenylsulfonyl and oxazole groups.
N-cyclohexyl-2-[(furan-2-yl)amino]acetamide: Similar but without the phenylsulfonyl group.
Uniqueness
N-cyclohexyl-2-{[2-(furan-2-yl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]sulfanyl}acetamide is unique due to the presence of multiple functional groups that confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[[4-(benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl]-N-cyclohexylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S2/c24-18(22-15-8-3-1-4-9-15)14-29-21-20(23-19(28-21)17-12-7-13-27-17)30(25,26)16-10-5-2-6-11-16/h2,5-7,10-13,15H,1,3-4,8-9,14H2,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOQZPNUTCZJBFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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